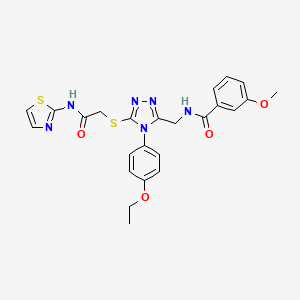![molecular formula C16H21N5O2S B2949464 N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924828-43-3](/img/structure/B2949464.png)
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is an organic compound that has piqued the interest of many researchers due to its unique structural features and potential applications in various scientific fields. With a complex arrangement of a cyclopentyl ring, a methoxy-substituted phenyl ring, and a tetrazole ring connected via a sulfanyl group, this compound demonstrates intriguing chemical behaviors and offers vast potential in scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, a multi-step synthetic route is generally employed. The initial step involves the formation of 1-(4-methoxyphenyl)-1H-tetrazole through a cycloaddition reaction between 4-methoxyphenyl azide and a suitable alkyne. Subsequent thiolation introduces the sulfanyl group, connecting the tetrazole with a suitable thiol compound. The final step is the amide bond formation, where the cyclopentylamine is reacted with the resultant thiolated tetrazole under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, similar synthetic routes are adopted but scaled up using optimized reaction conditions and catalysts to increase yield and efficiency. The entire process is carried out in controlled environments to ensure purity and consistency of the final product, often employing automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) over palladium (Pd) on carbon.
Substitution: Sodium hydride (NaH) as a base in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Tetrazole compounds with diverse functional groups.
Scientific Research Applications
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has a broad range of applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to the tetrazole moiety which can act as a bioisostere for carboxylic acids.
Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The compound's effects are largely attributed to the presence of the tetrazole ring, which can engage in hydrogen bonding and electrostatic interactions with molecular targets such as enzymes or receptors. This allows it to modulate biological pathways and influence various physiological responses. The specific pathways involved often depend on the functional context and the nature of the molecular target it interacts with.
Comparison with Similar Compounds
Comparison
When compared with similar compounds, such as N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, the uniqueness of N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide lies in its sulfanyl linkage. This particular functional group can significantly influence its reactivity and interaction with other molecules, distinguishing it from its analogs.
Similar Compounds
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]oxy}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]amino}propanamide
Each of these compounds shares the core tetrazole and methoxyphenyl structure but with different functional linkages (thio, oxy, amino), leading to variations in their chemical and biological properties.
Fascinating, isn't it?
Properties
IUPAC Name |
N-cyclopentyl-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-11-10-15(22)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANWNWTTRTZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)


![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)
![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2949402.png)

